5-chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
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Overview
Description
5-Chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound characterized by its molecular structure, which includes a pyrimidin-2-amine core, a piperidin-4-yl group, and a 2,4-dimethylbenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidin-4-yl group and the 2,4-dimethylbenzenesulfonyl moiety. These components are then coupled using appropriate reaction conditions, such as the use of a strong base and a suitable solvent to facilitate the formation of the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the chloro and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it may be used as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
5-Chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-ethylpyrimidin-2-amine
5-Chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-propylpyrimidin-2-amine
5-Chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-butylpyrimidin-2-amine
Uniqueness: The uniqueness of 5-chloro-N-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine lies in its specific molecular structure, which allows for distinct interactions with biological targets compared to its analogs
Properties
IUPAC Name |
5-chloro-N-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-13-4-5-17(14(2)10-13)26(24,25)23-8-6-16(7-9-23)22(3)18-20-11-15(19)12-21-18/h4-5,10-12,16H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBAONCPLCAFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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